molecular formula C19H21ClF3N3O3 B13423095 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride CAS No. 86827-84-1

2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride

Cat. No.: B13423095
CAS No.: 86827-84-1
M. Wt: 431.8 g/mol
InChI Key: FYBLYUCJZSTSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is a chemical compound with the molecular formula C19H21ClF3N3O3. It is known for its unique structure, which includes a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride typically involves the reaction of 2-(morpholin-4-yl)ethanol with 2-(trifluoromethyl)aniline and nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate hydrochloride
  • 2-(Morpholin-4-yl)ethyl 2-(trifluoromethyl)aniline
  • Nicotinic acid derivatives

Uniqueness

2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is unique due to its combination of a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

86827-84-1

Molecular Formula

C19H21ClF3N3O3

Molecular Weight

431.8 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H20F3N3O3.ClH/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25;/h1-6,13H,7-12H2,(H,23,24);1H

InChI Key

FYBLYUCJZSTSKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.